molecular formula C9H14O4 B7902391 2-Isopropylidenesuccinic acid mono-ethyl ester

2-Isopropylidenesuccinic acid mono-ethyl ester

Cat. No. B7902391
M. Wt: 186.20 g/mol
InChI Key: QQZFWPPTASWDEO-UHFFFAOYSA-N
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Patent
US06207853B1

Procedure details

To a solution of of 17.4 g (0.1 mol) diethyl succinate and 9.8 g (0.1 mol) cyclohexanone in 100 ml tert-butanol was added 11.2 g (0.1 mol) potassium tert-butoxide in one portion. The mixture was allowed to stir at room temperature for 30 min. 10 ml of water were added and the solvent was removed under reduced pressure. The residue was dissolved in 100 ml water and transferred into a separation funnel. The solution was extracted twice with 50 ml ethyl acetate to remove neutral impurities, acidified with 6M HCl and extracted again twice with 20 ml of ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 18.5 g (82%) of a thick yellow oil. 1H-NMR: 86% conjugated, 14% deconjugated product.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([O:10]CC)(=[O:9])[CH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:13]1(=O)[CH2:18]CCC[CH2:14]1.CC(C)([O-])C.[K+].O>C(O)(C)(C)C>[CH2:7]([O:6][C:4](=[O:5])[C:3](=[C:13]([CH3:18])[CH3:14])[CH2:2][C:1]([OH:10])=[O:9])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml water
CUSTOM
Type
CUSTOM
Details
transferred into a separation funnel
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with 50 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove neutral impurities
EXTRACTION
Type
EXTRACTION
Details
extracted again twice with 20 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(CC(=O)O)=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.